BROMO(TRIPHENYLPHOSPHINE)GOLD (I) BROMO(TRIPHENYLPHOSPHINE)GOLD (I)
Brand Name: Vulcanchem
CAS No.: 14243-65-3
VCID: VC20963735
InChI: InChI=1S/C18H15P.Au.BrH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;;1H/q;+1;
SMILES: C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Br[Au]
Molecular Formula: C18H16AuBrP+
Molecular Weight: 540.2 g/mol

BROMO(TRIPHENYLPHOSPHINE)GOLD (I)

CAS No.: 14243-65-3

Cat. No.: VC20963735

Molecular Formula: C18H16AuBrP+

Molecular Weight: 540.2 g/mol

* For research use only. Not for human or veterinary use.

BROMO(TRIPHENYLPHOSPHINE)GOLD (I) - 14243-65-3

Specification

CAS No. 14243-65-3
Molecular Formula C18H16AuBrP+
Molecular Weight 540.2 g/mol
IUPAC Name bromogold;triphenylphosphanium
Standard InChI InChI=1S/C18H15P.Au.BrH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;;1H/q;+1;
Standard InChI Key UIYUJCNGYSSFGP-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Br[Au]
Canonical SMILES C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Br[Au]

Introduction

Chemical Structure and Identification

Molecular Identity and Nomenclature

Bromo(triphenylphosphine)gold(I) is identified by the CAS registry number 14243-65-3 . The compound is known by several synonyms including gold(1+) triphenylphosphane bromide, (triphenylphosphine)AuBr, and AuBr(triphenylphosphine) . Its IUPAC name is bromogold;triphenylphosphane, reflecting its chemical composition of a gold atom coordinated to both a bromine atom and a triphenylphosphine ligand .

Structural Characteristics

The molecular formula of Bromo(triphenylphosphine)gold(I) is C₁₈H₁₅AuBrP with a molecular weight of 539.16 g/mol . The compound exhibits a linear coordination geometry around the gold(I) center, which is typical for gold(I) complexes. Similar gold(I) phosphine complexes show P-Au-X angles approaching 180°, as evidenced by related crystal structures showing P-Au-N angles of approximately 176.1° . The gold-phosphorus bond distance in analogous complexes has been measured at around 2.231 Å .
The structure can be represented by the SMILES notation: Br[Au].C1=CC=C(C=C1)P(C1=CC=CC=C1)C1=CC=CC=C1 . This notation illustrates the connectivity of the gold atom to both the bromine atom and the phosphorus atom of the triphenylphosphine ligand.

Physical Properties

Physical State and Appearance

Bromo(triphenylphosphine)gold(I) exists as a solid powder under standard conditions . The compound's appearance is consistent with many gold(I) complexes, which often present as crystalline solids with colors ranging from white to pale yellow, depending on purity and specific preparation methods.

Thermal Properties

The compound exhibits a high boiling point of approximately 360°C at 760 mmHg . The flash point is reported to be 181.7°C, indicating moderate thermal stability before decomposition . These thermal properties are relevant for handling the compound during synthesis and applications, particularly in catalysis where reaction temperatures must be carefully controlled.

Chemical Properties and Reactivity

Coordination Chemistry

As a gold(I) complex, Bromo(triphenylphosphine)gold(I) demonstrates the characteristic linear coordination geometry of gold(I) compounds. The gold center in these complexes is coordinated to two ligands - in this case, a triphenylphosphine ligand and a bromine atom. The phosphine ligand serves as a strong σ-donor, stabilizing the gold(I) center, while the bromine acts as a leaving group in many reactions .

Reactivity Patterns

Gold(I) complexes like Bromo(triphenylphosphine)gold(I) often participate in reactions where the halide (bromine) is replaced by other ligands or substrates. These complexes can activate alkynes to form trans-alkenyl-gold intermediates, which are crucial in various gold-catalyzed transformations . The electrophilicity of gold(I) centers in such complexes is influenced by the ligands, with phosphine ligands like triphenylphosphine providing a balance of electronic properties suitable for catalytic applications .
The reactivity of Bromo(triphenylphosphine)gold(I) can be compared to chloro(triphenylphosphine)gold(I), which has been studied in reactions with oxopurine bases under basic conditions . These reactions yield complexes containing N-bonded gold(I) phosphine groups, demonstrating the potential of gold(I) halide complexes to form bonds with nitrogen-containing compounds .

Synthesis and Preparation

The synthesis of Bromo(triphenylphosphine)gold(I) typically involves the reaction of gold(III) compounds with triphenylphosphine in the presence of a bromide source. Similar gold(I) complexes are often prepared using gold(I) precursors with labile ligands such as dimethyl sulfide, thiodiglycol, or tetrahydrothiophene, which can be displaced by the more strongly binding phosphine ligands .
The preparation of high-purity Bromo(triphenylphosphine)gold(I) requires careful control of reaction conditions to avoid oxidation of the gold(I) center and to ensure complete conversion of starting materials. The Premion™ grade of the compound achieves a purity of 99.99% (metals basis), indicating exceptionally high-quality material suitable for sensitive applications .

Applications

Pharmaceutical Intermediates

Bromo(triphenylphosphine)gold(I) is primarily used as an intermediate in pharmaceutical synthesis . Gold complexes have gained interest in medicinal chemistry due to their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific role of Bromo(triphenylphosphine)gold(I) in pharmaceutical synthesis likely involves its function as a precursor to other gold-containing compounds or as a catalyst in the synthesis of complex organic molecules.

ParameterSpecification
Purity99.99% (metals basis)
FormPowder
CAS Number14243-65-3
Molecular FormulaC₁₈H₁₅AuBrP
Molecular Weight539.16 g/mol
Water SolubilityInsoluble
The compound is typically available in quantities of 1g and 5g, with corresponding prices reflecting its high-value nature as a specialty chemical .

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